Chlortetracycline hydrochloride Chlortetracycline hydrochloride Chlortetracycline Hydrochloride is a tetracycline with broad-spectrum antibacterial and antiprotozoal activity. Chlortetracycline hydrochloride is bacteriostatic and inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the addition of amino acids to the growing peptide chain. This tetracycline is active against a wide range of gram-positive and gram-negative organisms, spirochetes, rickettsial species, certain protozoa and Mycoplasma and Chlamydia organisms.
A TETRACYCLINE with a 7-chloro substitution.
Brand Name: Vulcanchem
CAS No.: 64-72-2
VCID: VC0000686
InChI: InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8?,15?,21-,22-;/m0./s1
SMILES: CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl
Molecular Formula: C22H24Cl2N2O8
Molecular Weight: 515.3 g/mol

Chlortetracycline hydrochloride

CAS No.: 64-72-2

VCID: VC0000686

Molecular Formula: C22H24Cl2N2O8

Molecular Weight: 515.3 g/mol

* For research use only. Not for human or veterinary use.

Chlortetracycline hydrochloride - 64-72-2

Description Chlortetracycline Hydrochloride is a tetracycline with broad-spectrum antibacterial and antiprotozoal activity. Chlortetracycline hydrochloride is bacteriostatic and inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the addition of amino acids to the growing peptide chain. This tetracycline is active against a wide range of gram-positive and gram-negative organisms, spirochetes, rickettsial species, certain protozoa and Mycoplasma and Chlamydia organisms.
A TETRACYCLINE with a 7-chloro substitution.
CAS No. 64-72-2
Product Name Chlortetracycline hydrochloride
Molecular Formula C22H24Cl2N2O8
Molecular Weight 515.3 g/mol
IUPAC Name (6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8?,15?,21-,22-;/m0./s1
Standard InChIKey QYAPHLRPFNSDNH-HEIJYTSRSA-N
Isomeric SMILES C[C@@]1(C2CC3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl
SMILES CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl
Canonical SMILES CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl
Synonyms NA
Reference Hierowski, Marian. /Inhibition of Chlortetracycline Protein Synthesis in the E. coli In Vitro System../ PNAS 53.3 (1965): 594-99. www.ncbi.gov. Web. 10 Sept. 2012.Leifert C., Ritchie J.Y. and Waites W.M., Contaminants of plant-tissue and cell cultures. World Journal of Microbiology and Biotechnology 7. 452469.
PubChem Compound 146156213
Last Modified Aug 15 2023

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515.3396 g/mol